



Step-by-Step Guide for Conjugating 5(6)-CR110-SE to Antibodies

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Compound of Interest		
Compound Name:	5(6)-Carboxyrhodamine 110 NHS Ester	
Cat. No.:	B15557089	Get Quote

Application Note and Protocol

This document provides a detailed guide for researchers, scientists, and drug development professionals on the conjugation of 5(6)-Carboxy-X-rhodamine 110 succinimidyl ester (5(6)-CR110-SE) to antibodies. 5(6)-CR110-SE is an amine-reactive fluorescent dye that creates bright, photostable green-fluorescent bioconjugates.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for successful conjugation, purification, and characterization of the resulting antibody-dye conjugate.

Introduction

Succinimidyl esters (SE) are a common and effective choice for labeling proteins, such as antibodies, as they readily react with primary amines (e.g., on lysine residues) to form stable amide bonds.[1] The 5(6)-CR110 dye offers excellent photostability and its fluorescence is largely insensitive to pH changes between 4 and 9, making it a superior alternative to other dyes like FITC.[1] The resulting fluorescently labeled antibodies are valuable tools in a variety of immunoassays, including flow cytometry, fluorescence microscopy, and ELISA.

Materials and Equipment Reagents

Antibody of interest (purified, in a suitable buffer)



- 5(6)-CR110, SE
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25)
- Bovine Serum Albumin (BSA) for storage (optional)
- Sodium azide (optional, for storage)

Equipment

- Spectrophotometer
- Pipettes and tips
- Microcentrifuge tubes
- Vortex mixer
- Rotator or shaker
- Centrifuge

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Antibody and Dye Preparation

Proper preparation of the antibody and dye is critical for successful conjugation. The antibody solution must be free of amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the dye.[2] If such substances are present, the antibody

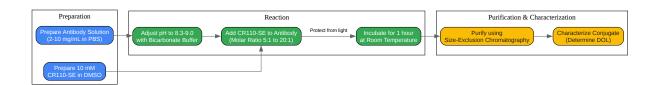


should be dialyzed against PBS.[2] Similarly, carrier proteins like BSA must be removed prior to conjugation.

Parameter	Recommended Value	Notes
Antibody Concentration	2-10 mg/mL	Higher concentrations (>5 mg/mL) can increase labeling efficiency.[1] Concentrations below 2 mg/mL will have significantly reduced efficiency. [2]
Antibody Buffer	1X PBS, pH 7.2-7.4	Free of amines (e.g., Tris, glycine) and carrier proteins (e.g., BSA).[2]
Dye Stock Solution	10 mM in anhydrous DMSO	Prepare fresh immediately before use as the reactive dye is not very stable in solution.[2]
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3-9.0	The reaction is pH-dependent and proceeds efficiently at a slightly alkaline pH.

Conjugation Reaction

The following steps describe the conjugation of 5(6)-CR110-SE to an antibody.

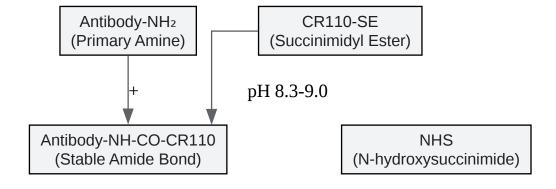




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Figure 1: Experimental workflow for antibody conjugation.

- Prepare the Antibody:
 - Start with a purified antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.4.[2]
 - Add 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M and a pH of 8.3-9.0.[1]
- Prepare the Dye:
 - Allow the vial of 5(6)-CR110-SE to warm to room temperature.
 - Add the appropriate amount of anhydrous DMSO to create a 10 mM stock solution.[1]
 Vortex briefly to ensure the dye is fully dissolved.
- Perform the Reaction:
 - While gently vortexing the antibody solution, add the calculated volume of the 10 mM dye stock solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[2] This ratio may need to be optimized for your specific antibody, with a range of 5:1 to 20:1 being common.[2]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[2][3] Gentle rotation or shaking is recommended.[2]



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Figure 2: Chemical reaction of CR110-SE with an antibody.

Purification of the Conjugate

It is crucial to remove any unreacted dye from the conjugated antibody. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method.

- Equilibrate the column with PBS, pH 7.2-7.4.
- Load the reaction mixture onto the column.
- Elute the conjugate with PBS. The labeled antibody will elute first as it is larger, while the smaller, unconjugated dye molecules will be retained longer.
- Collect the colored fractions corresponding to the labeled antibody.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined. The optimal DOL for most antibodies is between 2 and 10.[2]

- Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of 5(6)-CR110, which is approximately 502 nm (A502).[1][2]
- Calculate the concentration of the antibody:
 - Antibody Concentration (M) = [A280 (A502 × CF)] / ε antibody
 - CF (Correction Factor): This accounts for the absorbance of the dye at 280 nm. The CF for similar dyes is in the range of 0.03-0.3. An exact value for CR110 should be obtained from the manufacturer's data sheet if available.
 - ϵ _antibody: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
- · Calculate the concentration of the dye:
 - Dye Concentration (M) = A502 / ε_dye



- ε_dye: Molar extinction coefficient of 5(6)-CR110 at ~502 nm. This value is approximately 76,000 - 84,000 M⁻¹cm⁻¹.[4][5]
- Calculate the Degree of Labeling (DOL):
 - DOL = Dye Concentration (M) / Antibody Concentration (M)

Parameter	Wavelength/Value	
5(6)-CR110 Excitation Maxima	~502 nm[1][2]	
5(6)-CR110 Emission Maxima	~527 nm[1][2]	
5(6)-CR110 Molar Extinction Coefficient (ϵ)	~76,000 - 84,000 M ⁻¹ cm ⁻¹ [4][5]	
Typical IgG Molar Extinction Coefficient (ε)	~210,000 M ⁻¹ cm ⁻¹	

Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C in single-use aliquots. Adding a carrier protein like BSA (e.g., to 0.1%) and a preservative like sodium azide (e.g., 2 mM) can improve stability.

Troubleshooting



Problem	Possible Cause	Solution
Low Degree of Labeling (DOL)	- Low antibody concentration- Incorrect pH- Presence of interfering substances- Inactive dye	- Increase antibody concentration to >2 mg/mL.[2]- Ensure the reaction pH is between 8.3 and 9.0 Dialyze the antibody against PBS to remove amines or other interfering substances.[2]- Use freshly prepared dye solution. [2]
High Degree of Labeling (DOL)	- Molar ratio of dye to antibody is too high	- Reduce the molar ratio of dye to antibody in the reaction.
Precipitation of Antibody	- Excessive agitation- High DOL	 Use gentle mixing during the reaction.[2]- Optimize the dye- to-antibody ratio to avoid over- labeling.
Poor Antibody Activity	- Labeling of critical residues in the antigen-binding site- Denaturation	- Try a different labeling chemistry that targets other sites (e.g., thiol-reactive dyes) Ensure gentle handling and appropriate buffer conditions throughout the process.

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